

# Application Note: UPLC-MS/MS Method for Dipeptide Profiling Including Ser-Leu

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## Compound of Interest

Compound Name: Ser-Leu

Cat. No.: B3277826

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Audience: Researchers, scientists, and drug development professionals.

Introduction Dipeptides, consisting of two amino acids, are increasingly recognized for their roles in various physiological and pathological processes. They can act as signaling molecules, nutrient sources, and biomarkers for different diseases. The accurate and sensitive quantification of dipeptides in biological matrices is crucial for understanding their functions and for potential diagnostic and therapeutic applications. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the profiling of dipeptides, with a focus on **Ser-Leu**. The method utilizes pre-column derivatization to enhance chromatographic separation and detection sensitivity.

Principle This method employs the AccQ-Tag™ Ultra derivatization reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to label the primary and secondary amines of dipeptides.<sup>[1]</sup> Derivatization improves the chromatographic retention and ionization efficiency of the dipeptides. The derivatized dipeptides are then separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

## Experimental Protocols

### 1. Sample Preparation

This protocol is a general guideline and may need optimization based on the specific biological matrix (e.g., plasma, tissue homogenate, cell lysate).

- Materials:
  - Eppendorf tubes
  - Centrifuge
  - Pipettes and tips
  - Internal Standard (IS) solution (e.g., a stable isotope-labeled dipeptide or a dipeptide not present in the sample)
  - Acetonitrile (ACN), HPLC grade
  - Formic acid (FA), LC-MS grade
  - Ultrapure water
- Protocol:
  - To 50  $\mu$ L of sample (e.g., plasma), add 150  $\mu$ L of cold ACN containing the internal standard to precipitate proteins.
  - Vortex for 30 seconds.
  - Incubate at -20°C for 20 minutes to enhance protein precipitation.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Carefully transfer the supernatant to a new tube.
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
  - The dried extract is now ready for derivatization.

## 2. AccQ-Tag™ Ultra Derivatization

- Materials:

- AccQ-Tag™ Ultra Derivatization Kit (Waters)
- Heating block at 55°C
- Vortex mixer
- Protocol:
  - Reconstitute AccQ-Tag™ Ultra Reagent:
    - Bring the AccQ-Tag Ultra Reagent Powder (Vial 2A) and AccQ-Tag Ultra Reagent Diluent (Vial 2B) to room temperature.
    - Add 1.0 mL of the diluent to the powder.
    - Vortex for 10 seconds and heat at 55°C until fully dissolved (do not exceed 15 minutes).
  - Derivatization Reaction:
    - Reconstitute the dried sample extract from the previous step in 10 µL of 0.1 M Borate Buffer (from the kit).
    - Add 70 µL of 0.1 M Borate Buffer.
    - Add 20 µL of the reconstituted AccQ-Tag™ Ultra Reagent.
    - Vortex immediately for 30 seconds.
    - Let the mixture stand at room temperature for 1 minute.
    - Heat the vial at 55°C for 10 minutes.
    - After heating, the sample is ready for UPLC-MS/MS analysis.

### 3. UPLC-MS/MS Analysis

- Instrumentation:
  - UPLC System (e.g., Waters ACQUITY UPLC)

- Tandem Mass Spectrometer (e.g., SCIEX Triple Quadrupole)
- UPLC Conditions:
  - Column: ACQUITY UPLC BEH C18, 1.7  $\mu$ m, 2.1 x 100 mm
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Flow Rate: 0.4 mL/min
  - Column Temperature: 45°C
  - Injection Volume: 5  $\mu$ L
  - Gradient:

Time (min)	%A	%B
0.0	99	1
1.0	99	1
8.0	70	30
8.1	5	95
9.0	5	95
9.1	99	1

| 12.0 | 99 | 1 |

- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - IonSpray Voltage: 5500 V

- Temperature: 550°C
- Curtain Gas (CUR): 40 psi
- Collision Gas (CAD): Medium
- Ion Source Gas 1 (GS1): 70 psi
- Ion Source Gas 2 (GS2): 70 psi

## Data Presentation

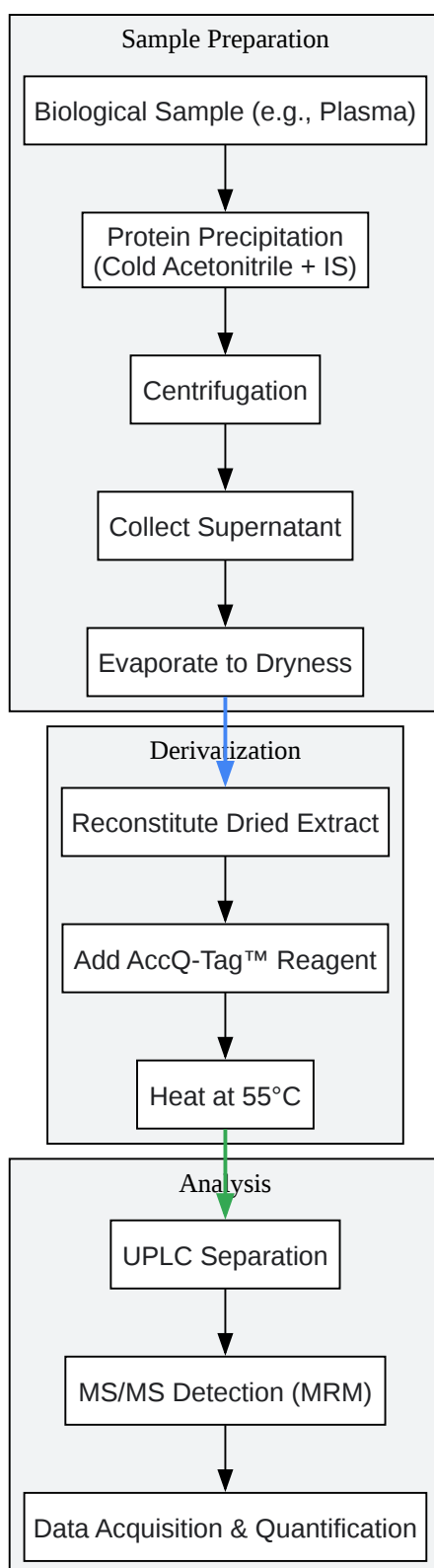
### MRM Transitions for Dipeptide Quantification

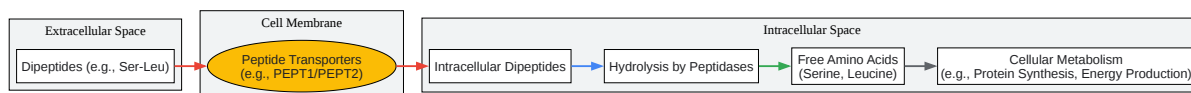
The following table provides representative MRM parameters for the analysis of AccQ-Tag derivatized dipeptides. These parameters are based on the methodology by Heidenreich et al. (2021) and may require optimization for your specific instrument.<sup>[1]</sup> Since the exact parameters for **Ser-Leu** were not explicitly listed in the primary publication, the values for a structurally similar dipeptide, His-Ser, are provided as a starting point for method development. The precursor ion (Q1) for AccQ-Tag derivatized dipeptides is the  $[M+H]^+$  of the derivatized molecule. A common fragment ion (Q3) corresponds to the AccQ-Tag moiety ( $m/z$  171.1).

Dipeptide	Precursor Ion (Q1) $m/z$	Fragment Ion (Q3) $m/z$	Declustering Potential (DP) (V)	Collision Energy (CE) (eV)	Cell Exit Potential (CXP) (V)
His-Ser	465.2	171.1	80	35	12
296.1	80	25	14		
Internal Standard	User Defined	User Defined	User Defined	User Defined	User Defined

## Visualization

### Experimental Workflow





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## References

- 1. help.waters.com [help.waters.com]
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